molecular formula C11H11NO4S B2880565 3-[4-(Methoxycarbonyl)-1,3-thiazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 1980063-87-3

3-[4-(Methoxycarbonyl)-1,3-thiazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B2880565
CAS RN: 1980063-87-3
M. Wt: 253.27
InChI Key: SAKLNOFLETUPPU-UHFFFAOYSA-N
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Description

“3-[4-(Methoxycarbonyl)-1,3-thiazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular formula C8H10O4 . It is also known as Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid 1-Monomethyl Ester .


Synthesis Analysis

The synthesis of this compound involves the photochemical addition of propellane to diacetyl, which constructs the bicyclo[1.1.1]pentane (BCP) core . This is followed by a haloform reaction of the formed diketone in batch, which affords the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound is based on the bicyclo[1.1.1]pentane (BCP) core . The BCP core is a structural motif that is often used in medicinal chemistry due to its unique properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the photochemical addition of propellane to diacetyl and the haloform reaction of the formed diketone . These reactions allow for the construction of the BCP core and the formation of the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . The compound appears as a white to orange to green powder or crystal .

Safety and Hazards

This compound can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation persists .

properties

IUPAC Name

3-(4-methoxycarbonyl-1,3-thiazol-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S/c1-16-7(13)6-2-17-8(12-6)10-3-11(4-10,5-10)9(14)15/h2H,3-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKLNOFLETUPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C23CC(C2)(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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